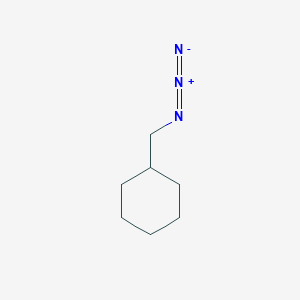

(Azidomethyl)cyclohexane

描述

Significance of Cyclohexane (B81311) Scaffolds in Organic Synthesis and Materials Science

The cyclohexane ring is a ubiquitous structural motif in organic chemistry. Its prevalence stems from its conformational flexibility and its role as a non-polar, three-dimensional scaffold. In organic synthesis, the cyclohexane framework is a common feature in natural products and pharmacologically active molecules. The ability to control the stereochemistry of substituents on the cyclohexane ring is a fundamental aspect of modern synthetic strategies.

In materials science, cyclohexane derivatives are utilized in the development of a wide range of materials, from liquid crystals to functional polymers. The incorporation of cyclohexane units can influence the physical properties of a material, such as its thermal stability, solubility, and mechanical strength. For instance, the rigid yet non-planar structure of the cyclohexane ring can be exploited to create specific molecular architectures in the design of novel materials. The analysis of chemical databases reveals that a significant portion of known organic compounds are built upon a surprisingly small number of core scaffolds, with cyclohexane derivatives being prominent among them. acs.org

Role of Azide (B81097) Functional Groups in Chemical Transformations and Advanced Material Design

The azide functional group (–N₃) is a versatile and highly energetic moiety that has garnered significant interest in various fields of chemistry. mdpi.comstanford.edu Organic azides are key participants in a number of important chemical reactions, including:

Staudinger Reduction/Ligation: This reaction involves the treatment of an azide with a phosphine (B1218219) to produce an aza-ylide, which can then be hydrolyzed to form a primary amine. This transformation is a cornerstone of bioorthogonal chemistry, allowing for the selective labeling of biomolecules. wikipedia.orgnih.gov

Huisgen 1,3-Dipolar Cycloaddition: The reaction of an azide with an alkyne to form a 1,2,3-triazole is a prominent example of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. wikipedia.org

Curtius Rearrangement: Acyl azides can be thermally or photochemically rearranged to form isocyanates, which are valuable intermediates in the synthesis of amines, ureas, and carbamates. wikipedia.orgbritannica.com

Nitrene Formation: The thermal or photochemical decomposition of azides generates highly reactive nitrene intermediates, which can undergo a variety of insertion and addition reactions. mdpi.com

In materials science, the high nitrogen content and energetic nature of azides make them suitable for use in high-energy materials and as blowing agents. mdpi.comat.ua The ability of azides to generate nitrenes upon activation is also exploited in polymer crosslinking to modify the physical properties of materials for applications in electronics and other advanced technologies. mdpi.com

Historical Development of Azide Chemistry in the Context of Alkyl Azides

The history of azide chemistry dates back to the 19th century, with the first synthesis of an organic azide, phenyl azide, by Peter Griess in 1864. wikipedia.orgat.ua Shortly thereafter, in the 1890s, Theodor Curtius discovered hydrazoic acid (HN₃) and described the rearrangement of acyl azides, now known as the Curtius rearrangement. wikipedia.org

The development of methods for the synthesis of alkyl azides has been a continuous area of research. A common and straightforward method for the preparation of alkyl azides is the nucleophilic substitution of an alkyl halide with an azide salt, typically sodium azide. wikipedia.orgresearchgate.net This reaction is versatile and tolerates a wide range of functional groups. The azide ion is considered a pseudohalide, and its reactivity in substitution reactions is comparable to that of halide ions. at.ua

The following table provides a general overview of the synthesis of alkyl azides from alkyl bromides, a reaction directly relevant to the preparation of (azidomethyl)cyclohexane.

| Starting Material | Reagent | Solvent System | Yield | Reference |

| Benzyl (B1604629) bromide | NaN₃ | Water/Acetone | 98% | rsc.org |

| (2-Bromoethyl)benzene | NaN₃ | Water/Acetone | 94% | rsc.org |

| Bromocyclohexane | NaN₃ | Water/Acetone | 74% | rsc.org |

| 1-(Bromomethyl)-4-(trifluoromethyl)benzene | NaN₃ | Not specified | 95% | rsc.org |

This table is for illustrative purposes and specific reaction conditions may vary.

Overview of Research Trajectories for this compound and Related Structures

Research involving this compound and its derivatives often focuses on leveraging the reactivity of the azide group for the synthesis of more complex molecules. The cyclohexane moiety provides a stable, non-aromatic scaffold that can be further functionalized.

One major research trajectory involves the use of this compound in cycloaddition reactions to create heterocyclic compounds. For example, its reaction with alkynes via the Huisgen cycloaddition would yield triazole-substituted cyclohexanes, which could be investigated for a variety of applications, including as ligands or in medicinal chemistry.

Another area of interest is the reduction of the azide group to an amine. The resulting (aminomethyl)cyclohexane is a valuable building block for the synthesis of pharmaceuticals and other biologically active compounds. The transformation of the azido (B1232118) group into an amine can be achieved through various methods, including the Staudinger reduction or catalytic hydrogenation.

Furthermore, the synthesis of more complex structures, such as 3-(azidomethyl)cyclohexane-1-carboxylic acid and 2-(azidomethyl)cyclohexane-1-carboxylic acid, indicates the utility of the azidomethyl cyclohexane scaffold in creating bifunctional molecules. sigmaaldrich.comnih.gov These compounds, possessing both a reactive azide and a carboxylic acid, can serve as versatile linkers in the construction of larger molecular architectures or for surface modification of materials.

The synthesis of related structures, such as trans-4-azidomethyl-ester cyclohexane analogues, highlights the ongoing efforts to create libraries of structurally diverse compounds based on the cyclohexane scaffold for biological screening and drug discovery. researchgate.net

Compound Information

Structure

3D Structure

属性

IUPAC Name |

azidomethylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c8-10-9-6-7-4-2-1-3-5-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXPKXPIBAQFJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Azidomethyl Cyclohexane and Its Derivatives

Direct Nucleophilic Substitution Pathways

Direct nucleophilic substitution provides a straightforward method for the synthesis of (azidomethyl)cyclohexane by reacting a suitable cyclohexane (B81311) precursor with an azide (B81097) source. This approach is predominantly governed by the principles of bimolecular nucleophilic substitution (SN2) reactions.

Halogen-Azide Exchange Reactions: Synthesis from Halogenated Cyclohexane Precursors

The reaction of halogenated cyclohexane precursors, such as (halomethyl)cyclohexane, with an azide salt, typically sodium azide (NaN3), is a common and effective method for the synthesis of this compound. The success of this SN2 reaction is highly dependent on several factors, including reaction conditions and the nature of the leaving group.

The choice of solvent plays a critical role in the rate and yield of halogen-azide exchange reactions. Polar aprotic solvents are generally favored for SN2 reactions as they can solvate the cation of the azide salt while leaving the azide anion relatively free to act as a nucleophile. Protic solvents, on the other hand, can form hydrogen bonds with the azide anion, creating a solvent cage that hinders its nucleophilicity.

Commonly employed polar aprotic solvents for the synthesis of alkyl azides include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone. For instance, the synthesis of benzyl (B1604629) azide from benzyl bromide proceeds efficiently in DMSO at ambient temperature, yielding the product in 73% after overnight stirring chemspider.com. A similar approach using a 4:1 acetone:water mixture has also been reported to give good results, with the advantage of a simpler workup procedure chemspider.com.

Temperature is another crucial parameter. While many of these reactions can proceed at room temperature, gentle heating can often increase the reaction rate. However, higher temperatures can also promote competing elimination (E2) reactions, especially with secondary alkyl halides. Therefore, a balance must be struck to optimize the yield of the desired substitution product.

Table 1: Solvent Effects on the Synthesis of this compound from (Bromomethyl)cyclohexane (B57075)

| Solvent | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Room Temperature | 12-16 h | ~70-80 |

| Dimethylformamide (DMF) | Room Temperature | 12-16 h | ~65-75 |

| Acetone/Water (4:1) | Reflux | 8-12 h | ~60-70 |

The nature of the halogen leaving group significantly impacts the rate of the SN2 reaction. The reactivity of alkyl halides in SN2 reactions follows the order: R-I > R-Br > R-Cl > R-F quora.comlibretexts.orglibretexts.org. This trend is attributed to the bond strength between the carbon and the halogen atom and the stability of the resulting halide anion. The C-I bond is the weakest and iodide is the most stable anion, making it the best leaving group among the halogens libretexts.orglibretexts.orgpressbooks.pub.

Consequently, (iodomethyl)cyclohexane (B152008) is expected to be the most reactive precursor for the synthesis of this compound via halogen-azide exchange, followed by (bromomethyl)cyclohexane and then (chloromethyl)cyclohexane. While the chloro derivative is often more readily available and less expensive, its lower reactivity may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, which could potentially lead to lower yields due to side reactions. For example, the reaction of benzyl chloride with sodium azide to form benzyl azide is reported to be significantly slower than the corresponding reaction with benzyl bromide chemspider.com.

Table 2: Effect of Leaving Group on the Synthesis of this compound

| Precursor | Relative Reaction Rate | Typical Reaction Conditions |

|---|---|---|

| (Iodomethyl)cyclohexane | Fastest | Room Temperature, shorter reaction time |

| (Bromomethyl)cyclohexane | Intermediate | Room Temperature to mild heating |

| (Chloromethyl)cyclohexane | Slowest | Elevated temperature, longer reaction time |

Conversion from Alcohol Precursors via Sulfonate Intermediates

An alternative and widely used method for preparing this compound involves a two-step process starting from (hydroxymethyl)cyclohexane. This alcohol is first converted into a sulfonate ester, which is an excellent leaving group, and then displaced by an azide ion. This approach is particularly advantageous as it avoids the often harsh conditions required for the direct conversion of alcohols to alkyl halides and proceeds with a clear stereochemical outcome.

The conversion of the hydroxyl group of (hydroxymethyl)cyclohexane into a good leaving group is typically achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534) svkm-iop.ac.inlibretexts.orgresearchgate.net. This reaction forms cyclohexylmethyl tosylate. The tosylate group is an excellent leaving group because the negative charge is delocalized through resonance over the sulfonate group.

The tosylation reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) or pyridine itself at or below room temperature. The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. The reaction of alcohols with p-toluenesulfonyl chloride is a well-established and high-yielding procedure svkm-iop.ac.in. For instance, cyclohexylmethyl tosylate has been synthesized from cyclohexanemethanol (B47985) using p-toluenesulfonyl chloride in pyridine iwu.edu.

Once the cyclohexylmethyl tosylate is formed, it can be readily converted to this compound by reaction with sodium azide in a polar aprotic solvent. The tosylate group is a much better leaving group than the corresponding halides, allowing the SN2 reaction with the azide nucleophile to proceed under mild conditions and often with high yields.

The reaction is typically performed in solvents like DMF or DMSO at room temperature or with gentle heating. The high reactivity of the tosylate substrate allows for efficient conversion to the desired azide. This two-step sequence, tosylation followed by azidation, represents a reliable and versatile method for the synthesis of this compound from the corresponding alcohol.

Table 3: Two-Step Synthesis of this compound from (Hydroxymethyl)cyclohexane

| Step | Reagents and Conditions | Intermediate/Product | Typical Yield (%) |

|---|---|---|---|

| 1. Tosylation | (Hydroxymethyl)cyclohexane, p-TsCl, Pyridine, 0 °C to RT | Cyclohexylmethyl tosylate | >90 |

| 2. Azidation | Cyclohexylmethyl tosylate, NaN3, DMF, RT to 50 °C | This compound | >85 |

Preparation of Polysubstituted and Chiral this compound Derivatives

The synthesis of complex this compound derivatives, particularly those with multiple substituents and defined stereochemistry, presents unique challenges. Researchers have developed various strategies to control the substitution pattern and stereochemical outcome, enabling access to a wide array of functionalized cyclohexane cores.

Synthesis of Bis(azidomethyl)cyclohexanes

The synthesis of bis(azidomethyl)cyclohexanes is of significant interest due to their potential as cross-linking agents and precursors to diamines with important industrial applications. While direct methods for the synthesis of bis(azidomethyl)cyclohexanes are not extensively documented in publicly available literature, a common and logical synthetic route involves the conversion of the corresponding bis(aminomethyl)cyclohexanes.

Bis(aminomethyl)cyclohexane exists as cis- and trans-isomers, and the isomer ratio can significantly influence the properties of resulting polymers google.com. For instance, polyamides derived from 1,4-bis(aminomethyl)cyclohexane exhibit higher melting points and heat resistance with an increased content of the trans-isomer google.com. Conversely, for polyamides from 1,3-bis(aminomethyl)cyclohexane, a higher cis-isomer content leads to greater crystallinity google.com. The synthesis of bis(aminomethyl)cyclohexane is typically achieved through the hydrogenation of the corresponding xylylenediamine in the presence of a catalyst google.com.

The conversion of bis(aminomethyl)cyclohexanes to bis(azidomethyl)cyclohexanes can be accomplished through a two-step diazotization-azidation reaction. This well-established transformation in organic chemistry involves the treatment of the primary amine with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid, to form a diazonium salt. Subsequent reaction with an azide source, such as sodium azide, yields the desired azide. The stereochemistry of the starting diamine is expected to be retained throughout this conversion.

The control of the cis/trans isomer ratio in the precursor bis(aminomethyl)cyclohexane is therefore crucial. Methods for the isomerization of bis(aminomethyl)cyclohexane have been developed. For example, a mixture of cis- and trans-1,4-bis(aminomethyl)cyclohexane can be isomerized to favor the trans-isomer google.com. Similarly, the trans-isomer of 1,3-bis(aminomethyl)cyclohexane can be isomerized to the cis-isomer google.com. This control over the stereochemistry of the precursor is essential for obtaining bis(azidomethyl)cyclohexanes with specific isomeric compositions.

A general synthetic scheme for the preparation of bisthis compound from the corresponding xylylenediamine is presented below:

| Step | Reactant | Reagents | Product |

| 1 | Xylylenediamine | H₂, Catalyst | Bis(aminomethyl)cyclohexane |

| 2 | Bis(aminomethyl)cyclohexane | 1. NaNO₂, H⁺ 2. NaN₃ | Bisthis compound |

Stereoselective Synthesis of Azidomethyl Cyclohexane Derivatives

The biological activity and material properties of cyclohexane derivatives are often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods for this compound derivatives is a critical area of research. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of highly functionalized cyclohexanes bearing multiple stereocenters nih.gov.

One notable approach involves a one-pot organocatalytic Michael-Michael-1,2-addition sequence, which provides access to fully substituted cyclohexanes with five contiguous stereocenters in good yields and with excellent stereoselectivities nih.gov. While this specific methodology has not been reported for the direct synthesis of this compound derivatives, the principles of stereocontrol can be adapted. For instance, a starting material containing an azidomethyl group could potentially be employed in such a cascade reaction, or a functional group that can be readily converted to an azidomethyl group could be introduced stereoselectively.

The synthesis of chiral cyclohexane-linked bisimidazolines from enantiopure (1S,2S)-cyclohexane-1,2-dicarboxylic acid demonstrates a strategy for constructing chiral cyclohexane scaffolds beilstein-journals.org. This approach relies on the use of a chiral starting material to control the stereochemistry of the final product. A similar strategy could be envisioned for the synthesis of chiral this compound derivatives, starting from a chiral cyclohexane precursor bearing a functional group that can be converted to the azidomethyl moiety.

Furthermore, the stereoselective synthesis of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol highlights the use of reaction conditions to control the stereochemical outcome mdpi.com. This particular synthesis utilizes hydrogen peroxide and an acid catalyst to achieve a high degree of stereoselectivity. The principles of directing group-assisted reactions and substrate control can be applied to the synthesis of this compound derivatives to achieve the desired stereoisomers.

Key strategies for achieving stereoselectivity in the synthesis of azidomethyl cyclohexane derivatives include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of the cyclohexane ring or the introduction of functional groups.

Substrate Control: Taking advantage of the inherent stereochemistry of the starting material to direct the stereochemical outcome of subsequent reactions.

Diastereoselective Reactions: Designing reactions that favor the formation of one diastereomer over others.

Solid-Phase Synthetic Approaches for Azide-Functionalized Substrates

Solid-phase synthesis has become an indispensable tool in modern organic chemistry, particularly for the preparation of libraries of compounds for drug discovery and other applications. This methodology offers several advantages, including ease of purification and the potential for automation. The application of solid-phase synthesis to the preparation of azide-functionalized substrates, including those with a cyclohexane core, is an active area of research.

A prominent example of the utility of solid-phase synthesis is in the preparation of cyclohexapeptides mdpi.com. In this context, amino acids are sequentially coupled to a solid support, and the final cyclization can be performed either on the resin or after cleavage from the support. While focused on peptides, this methodology demonstrates the feasibility of constructing complex cyclic structures on a solid phase. The incorporation of an amino acid analog bearing an azidomethyl-functionalized cyclohexane ring into such a synthesis is a plausible extension of this work.

The development of readily accessible azido-alkyne-functionalized monomers is crucial for the synthesis of polymers and macrocycles using click chemistry on a solid support nih.govresearchgate.net. These monomers can be attached to a solid-phase resin and subsequently elaborated through sequential click reactions with other building blocks. This approach allows for the rapid generation of diverse molecular architectures. An analogous strategy could be employed for the solid-phase synthesis of this compound derivatives, where a cyclohexane scaffold is attached to the resin and then functionalized with an azidomethyl group, or a pre-functionalized this compound building block is used.

The general workflow for the solid-phase synthesis of an azide-functionalized cyclohexane derivative would involve the following steps:

| Step | Description |

| 1. Resin Functionalization | Attachment of a suitable linker to the solid support. |

| 2. Substrate Attachment | Covalent linkage of a cyclohexane-containing starting material to the linker. |

| 3. Elaboration | Sequential chemical transformations on the resin-bound substrate, including the introduction of the azidomethyl group. |

| 4. Cleavage | Release of the final product from the solid support. |

| 5. Purification | Isolation of the desired azide-functionalized cyclohexane derivative. |

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. The goal is to develop chemical processes that are more environmentally benign, safer, and more efficient in their use of resources. The synthesis of this compound and its derivatives is an area where green chemistry principles can be effectively applied.

One key aspect of green chemistry is the use of safer and more environmentally friendly solvents. The development of reactions in aqueous media is a significant step in this direction. For example, a copper(I)-catalyzed cycloaddition of N-sulfonyl and N-sulfamoyl azides with terminal alkynes has been successfully carried out in water rsc.org. This method provides selective access to 1,2,3-triazoles, which are common products of click chemistry involving azides. Applying such aqueous methodologies to the synthesis and subsequent reactions of this compound would significantly reduce the reliance on volatile organic solvents.

Another principle of green chemistry is the use of catalytic rather than stoichiometric reagents to improve atom economy and reduce waste. The development of catalytic methods for the introduction of the azide functionality is an important research goal. While many traditional methods for azide synthesis involve stoichiometric amounts of reagents, newer catalytic approaches are being explored.

Furthermore, the use of microwave irradiation and ultrasound as alternative energy sources can lead to shorter reaction times, higher yields, and reduced energy consumption, all of which are tenets of green chemistry nih.gov. The application of these technologies to the synthesis of this compound could offer significant advantages over conventional heating methods.

Key green chemistry considerations for the synthesis of this compound derivatives include:

Solvent Selection: Prioritizing the use of water or other green solvents.

Catalysis: Developing catalytic methods for key transformations to minimize waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Energy Efficiency: Utilizing alternative energy sources like microwaves or ultrasound to reduce energy consumption.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

By embracing these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of Azidomethyl Cyclohexane

Cycloaddition Reactions: Triazole Formation via "Click Chemistry"

The 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, known as the Huisgen cycloaddition, is a highly exothermic reaction. However, it typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. wikipedia.org The advent of metal-catalyzed and strain-promoted variants has revolutionized this transformation, offering remarkable control over regioselectivity and reaction rates.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions. wikipedia.orgbioclone.net This reaction exhibits an extraordinary rate acceleration of up to 10⁸ compared to its uncatalyzed thermal counterpart. organic-chemistry.org

While specific kinetic studies exclusively featuring (azidomethyl)cyclohexane are not extensively detailed in the literature, the mechanism for primary alkyl azides is well-established and directly applicable. The reaction is understood to proceed not through a concerted cycloaddition, but via a stepwise pathway involving copper acetylide intermediates. organic-chemistry.org DFT calculations and experimental evidence suggest the involvement of a dinuclear copper cluster in the catalytic cycle. organic-chemistry.orgbeilstein-journals.org

The currently accepted mechanism involves the following key steps:

Formation of a Copper-Acetylide Complex : A copper(I) species coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide. wikipedia.org

Coordination and Cyclization : The azide, in this case this compound, coordinates to a polynuclear copper-acetylide complex. This is followed by the nucleophilic attack of the terminal nitrogen of the azide onto the internal carbon of the alkyne, leading to a six-membered copper-containing metallacycle. organic-chemistry.org

Ring Contraction and Protonolysis : The metallacycle undergoes rearrangement and subsequent protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

The rate of the CuAAC reaction is not significantly affected by the steric or electronic properties of the azide, and primary aliphatic azides like this compound are known to react efficiently. nih.gov The rate-determining step can vary depending on the specific reaction conditions, substrates, and ligands, but can involve alkyne deprotonation or the C-N bond formation step. acs.orgnih.gov

The choice of the catalytic system is crucial for the efficiency of the CuAAC reaction. Copper(I) is susceptible to oxidation to the catalytically inactive Cu(II) state, especially under aerobic conditions. Therefore, reactions are often run using a Cu(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. beilstein-journals.org

Nitrogen-based ligands play a critical role in stabilizing the Cu(I) oxidation state, preventing catalyst degradation, and accelerating the reaction rate. wikipedia.orgnih.gov For primary azides such as this compound, a variety of ligands have proven effective.

Tris(triazolylmethyl)amine Ligands : Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are widely used to protect the copper catalyst from oxidation and disproportionation. wikipedia.org

Amine Ligands : Simple and polydentate amines can accelerate the reaction, in part by preventing the formation of unreactive polynuclear copper acetylides and increasing the solubility of the catalyst. nih.gov Tripodal amine ligands, in particular, have been extensively studied to enhance CuAAC reactivity. rsc.org

Benzimidazole Ligands : These have been shown to be superior catalysts under conditions of low catalyst loading. nih.gov

N-Heterocyclic Carbene (NHC) Ligands : Copper(I) complexes with NHC ligands are effective catalysts, particularly under neat or organic solvent conditions. nih.gov

The ligand can influence the reaction mechanism and kinetics by altering the structure and reactivity of the copper acetylide intermediates. nih.gov In some cases, ligands can be inhibitory if used in excess, as they can block coordination sites on the copper center that are necessary for the azide and alkyne. nih.gov

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The reaction between a terminal alkyne and an azide like this compound exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov This contrasts sharply with the thermal Huisgen cycloaddition, which produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.org

The origin of this regioselectivity lies in the stepwise, copper-mediated mechanism. DFT studies indicate that the reaction pathway leading to the 1,4-isomer has a significantly lower activation energy barrier compared to the pathway for the 1,5-isomer. nih.govrsc.orgresearchgate.net The formation of the key six-membered copper metallacycle intermediate strongly favors the orientation that ultimately leads to the 1,4-product. organic-chemistry.org The analysis of local electrophilicity and nucleophilicity of the reactants within the copper complex confirms that the most favorable interaction occurs between the terminal nitrogen of the azide and the internal carbon of the copper-activated alkyne, dictating the 1,4-regiochemistry. nih.gov

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the click reaction, driven by the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145). magtech.com.cn This bioorthogonal reaction is particularly valuable for applications in living systems where the potential toxicity of a copper catalyst is a concern. magtech.com.cn

The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The driving force is the release of energy stored in the strained triple bond of the cyclooctyne upon its conversion to a more stable, bicyclic triazole structure. nih.gov The reactivity in SPAAC is primarily governed by the structure of the cyclooctyne, with the nature of the azide playing a lesser role. Therefore, this compound, as a simple primary azide, is expected to react readily with various activated cyclooctynes. The reaction rate can be quantified by second-order rate constants, and several cyclooctyne systems have been developed to tune this reactivity. nih.govresearchgate.net

Below is a table of representative second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, which serves as a good model for the reactivity of this compound.

Data sourced from studies with benzyl azide at or near room temperature, serving as an analogue for this compound reactivity. nih.govresearchgate.netenamine.net

Modifications to the cyclooctyne structure, such as the fusion of benzene (B151609) rings (as in DIBO and DBCO) or the introduction of electron-withdrawing groups, can significantly increase the reaction rate by further destabilizing the ground state of the alkyne or stabilizing the transition state. magtech.com.cnnih.gov

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to CuAAC, affording the opposite regioisomer: the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgacs.orgnih.gov This reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD). organic-chemistry.orgnih.gov

The mechanism of RuAAC is fundamentally different from that of CuAAC. It is proposed to proceed via the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. wikipedia.orgorganic-chemistry.orgnih.gov The regioselectivity is established during this step, where the first C-N bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. organic-chemistry.orgnih.gov The subsequent step, reductive elimination, is rate-determining and releases the 1,5-triazole product while regenerating the active ruthenium catalyst. organic-chemistry.orgnih.gov

Primary and secondary azides, including this compound, are excellent substrates for this reaction. organic-chemistry.orgnih.gov A significant advantage of RuAAC over CuAAC is its ability to tolerate internal alkynes, which allows for the synthesis of fully substituted 1,2,3-triazoles. organic-chemistry.orgacs.org

The table below summarizes the key features of the three major cycloaddition reactions for this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful, next-generation click chemistry reaction, valued for its reliability and modularity in constructing complex molecules. oup.com Developed by Sharpless and coworkers, SuFEx chemistry is founded on the unique balance of stability and reactivity of the sulfur(VI)-fluoride (S-F) bond. oup.comnih.gov While exceptionally stable under many conditions, the S-F bond's latent electrophilicity can be unleashed under specific catalytic conditions, allowing it to react rapidly and efficiently with nucleophiles. nih.gov This transformation is central to connecting molecular modules through robust sulfur-containing linkages.

Direct participation of the azide moiety of this compound in SuFEx chemistry is not its characteristic reaction. The SuFEx process involves the reaction of a nucleophile, typically an alcohol (or its silyl (B83357) ether derivative) or a primary/secondary amine, with an electrophilic S(VI)-F hub. nih.gov The azide group itself does not function as the requisite nucleophile for this exchange.

However, the chemical utility of this compound as a precursor for SuFEx reactions is significant. The azide group can be readily and cleanly reduced to a primary amine, yielding (aminomethyl)cyclohexane. This primary amine is an ideal nucleophilic partner for a wide array of SuFExable electrophiles.

Once converted to (aminomethyl)cyclohexane, the molecule can react with key SuFEx hubs such as sulfuryl fluoride (SO₂F₂) or thionyl tetrafluoride (SOF₄). nih.gov For instance, reaction with SOF₄ in the presence of a base like triethylamine (B128534) (Et₃N) would yield the corresponding iminosulfur oxydifluoride, a versatile connector hub in its own right. nih.gov This derivative, cyclohexylmethyl-N=S(O)F₂, contains two remaining S-F bonds that can undergo further sequential SuFEx reactions, allowing for the creation of complex, three-dimensional molecular architectures. nih.gov

The reaction of (aminomethyl)cyclohexane with various sulfonyl fluorides (R-SO₂F) would proceed under SuFEx conditions to form highly stable sulfonamide linkages (R-SO₂-NH-CH₂-C₆H₁₁), a common motif in pharmaceuticals.

| SuFEx Hub | Reactive Partner from this compound | Resulting Linkage/Product |

| Sulfonyl Fluoride (R-SO₂F) | (Aminomethyl)cyclohexane | Sulfonamide |

| Sulfuryl Fluoride (SO₂F₂) | (Aminomethyl)cyclohexane | Sulfamoyl fluoride |

| Thionyl Tetrafluoride (SOF₄) | (Aminomethyl)cyclohexane | Iminosulfur Oxydifluoride |

| Aryl Fluorosulfate (Ar-OSO₂F) | (Aminomethyl)cyclohexane | Sulfamate |

The mechanism of the SuFEx reaction hinges on the activation of the kinetically stable S(VI)-F bond, transforming the fluoride from a strongly bonded component into a good leaving group. researchgate.net This activation can be achieved through various catalysts, including Lewis bases (e.g., tertiary amines like Et₃N, DBU), Lewis acids, or bifluoride salts. nih.gov

In the case of an amine nucleophile, such as (aminomethyl)cyclohexane, reacting with a sulfonyl fluoride (R-SO₂F), the process is thought to proceed via nucleophilic attack of the amine on the electrophilic sulfur center. The reaction is often accelerated by a base, which may assist in deprotonating the amine nucleophile or activating the S-F bond. The key step is the displacement of the fluoride ion to form the stable S-N bond of the resulting sulfonamide.

The order of reactivity for different S(VI)-F hubs towards nucleophiles like aryl silyl ethers has been proposed, which provides insight into how sequential reactions can be designed. The general reactivity trend is: R-N=S(O)F₂ > R-SO₂F > R-OSO₂F. nih.gov This differential reactivity allows for controlled, stepwise synthesis where different modules can be added selectively. The process is characterized by high efficiency, a broad substrate scope, and the formation of exceptionally stable products, fulfilling the criteria for a true click reaction. oup.com

Other Transformations of the Azide Moiety

One of the most fundamental and widely used transformations of the azide group is its reduction to a primary amine. This reaction is a cornerstone of synthetic chemistry due to its high efficiency and the clean nature of the conversion, which liberates dinitrogen (N₂) as the sole byproduct. For this compound, this transformation yields the versatile synthetic building block, (aminomethyl)cyclohexane.

A variety of reagents and conditions can be employed to achieve this reduction, allowing for compatibility with a wide range of other functional groups. The two most common methods are catalytic hydrogenation and reduction with hydride reagents.

Catalytic Hydrogenation: This method involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). It is a clean and effective method, typically affording high yields of the corresponding amine.

Hydride Reductants: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts alkyl azides to primary amines. The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting amine.

Other reagent systems have also been developed to offer different levels of selectivity and milder reaction conditions.

| Reagent System | Conditions | Comments |

| LiAlH₄ | THF or Et₂O, followed by H₂O workup | Powerful, non-selective reductant. |

| H₂ / Pd-C or PtO₂ | Methanol or Ethanol solvent | Clean, catalytic method; high yield. |

| NaBH₄ / CoCl₂ | Water, 25 °C | Heterogeneous catalytic conditions. |

| Dichloroindium Hydride (InCl₂H) | Mild conditions | Chemoselective reduction. |

| Tin(IV) 1,2-benzenedithiolate / NaBH₄ | Mild conditions | Catalytic system for reducing various azides. |

Upon thermal or photochemical stimulation, this compound can undergo extrusion of a molecule of dinitrogen to generate a highly reactive, electron-deficient intermediate known as cyclohexylmethylnitrene. slideshare.netscispace.com Nitrenes are nitrogen analogs of carbenes and their chemistry is dominated by their drive to satisfy the valency of the nitrogen atom. slideshare.net The resulting cyclohexylmethylnitrene can undergo several rapid intramolecular reactions.

The primary reaction pathways for simple alkyl nitrenes are intramolecular C-H bond insertion and rearrangement. researchgate.net

Intramolecular C-H Insertion: The nitrene can insert into one of the C-H bonds of the cyclohexane (B81311) ring. This process is often favored when a five or six-membered ring can be formed. Insertion into a C-H bond on the adjacent carbon of the ring would lead to the formation of a strained three-membered ring (aziridine), while insertion into more distal C-H bonds (at the C2, C3, or C4 positions) would result in the formation of fused bicyclic amines. For example, a 1,5-C-H insertion would yield a stable five-membered pyrrolidine (B122466) ring fused to the main structure. Such C-H amination reactions are powerful tools for synthesizing N-heterocycles. nih.govnih.gov

Rearrangement (1,2-Hydride Shift): A common reaction for alkyl nitrenes is the migration of a group from the adjacent carbon to the nitrene nitrogen. In the case of cyclohexylmethylnitrene, a 1,2-hydride shift from the methylene (B1212753) bridge is a highly probable pathway. This rearrangement results in the formation of N-(cyclohexylmethylene)methanimine, an imine. This pathway is often competitive with C-H insertion. researchgate.net

The specific outcome of the thermolysis or photolysis of this compound depends heavily on the reaction conditions, including solvent, temperature, and whether the nitrene is generated in its singlet or triplet spin state. nih.gov The triplet state often reacts via radical-like mechanisms (hydrogen abstraction), while the singlet state can undergo concerted insertion and rearrangement reactions. researchgate.net

| Precursor | Intermediate | Reaction Pathway | Potential Product(s) |

| This compound | Cyclohexylmethylnitrene | Intramolecular C-H Insertion | Azabicycloalkanes (e.g., fused pyrrolidines) |

| This compound | Cyclohexylmethylnitrene | Rearrangement (1,2-Hydride Shift) | N-(cyclohexylmethylene)methanimine |

Advanced Applications of Azidomethyl Cyclohexane in Materials Science and Polymer Chemistry

Polymeric Materials Engineering

The dual functionality of (Azidomethyl)cyclohexane allows for its integration into a variety of polymer systems, where the azide (B81097) group serves as a reactive handle for polymerization and the cyclohexane (B81311) moiety contributes to the final material's structural properties.

Thermosetting resins are polymers that are irreversibly cured to form a rigid, cross-linked network. The curing process can be achieved through various chemical reactions, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," being a particularly efficient method. usm.edumdpi.com This reaction involves the coupling of an azide with an alkyne to form a stable triazole ring, which serves as the cross-linking point in the polymer network. nih.govmdpi.com

In-situ polymerization is a technique where liquid monomers are mixed and polymerized directly in their final location or within a mold, forming the solid composite material in place. wikipedia.orgslideshare.netnasa.gov This method is advantageous as it allows for the use of low-viscosity precursors that can easily impregnate reinforcing fibers or fill complex molds before curing. nasa.gov

In this context, this compound can be employed as the azide-functionalized monomer. It can be mixed with a multifunctional alkyne cross-linking agent (e.g., a tri- or tetra-alkyne) and a suitable catalyst. The polymerization is then initiated, often by heat, leading to the rapid and highly efficient formation of a durable thermoset network. usm.edu The presence of the bulky cyclohexane group from the this compound monomer is expected to enhance the thermal and mechanical properties of the resulting resin compared to analogous thermosets made with simple linear alkyl azides.

Table 1: Illustrative Comparison of Properties for Thermosets Derived from Different Azide Monomers

| Property | Thermoset with Linear Azide (e.g., 1-Azidohexane) | Thermoset with this compound | Rationale for Difference |

| Glass Transition Temp. (Tg) | Moderate | Higher | The rigid cyclohexane ring restricts polymer chain mobility, increasing the energy required for the transition from a glassy to a rubbery state. researchgate.net |

| Mechanical Modulus | Standard | Higher | The bulky, non-planar structure of the cyclohexane group enhances stiffness and resistance to deformation. |

| Thermal Stability | Good | Excellent | Increased packing density and restricted bond rotation due to the cyclic structure can lead to improved stability at elevated temperatures. |

Note: This table presents expected trends based on fundamental principles of polymer science, not specific experimental data.

A semi-interpenetrating polymer network (semi-IPN) is a material comprising two or more polymers, where one polymer is cross-linked to form a network that physically entangles at least one other linear (non-cross-linked) polymer. researchgate.netnih.gov This structure allows for the combination of properties from different polymers, such as the mechanical strength of a cross-linked network and the functional characteristics of the linear polymer. nih.govrsc.org

The formation of semi-IPNs can be effectively achieved using azide-alkyne click chemistry. In a typical synthesis, a linear polymer is first dissolved in a mixture of azide- and alkyne-functionalized monomers. The polymerization of these monomers is then initiated to form a cross-linked network throughout the solution, trapping the linear polymer chains within its matrix. rsc.org

Peptoids, or N-substituted glycine oligomers, are a class of sequence-defined polymers that have garnered significant interest for their biological and material science applications. nih.gov The synthesis of complex, well-defined peptoid architectures such as H-shaped or ladder-type structures often relies on highly specific and efficient ligation chemistries. researchgate.net

The CuAAC reaction is a preferred method for creating these sophisticated structures. mdpi.com The process typically involves synthesizing linear peptoid chains on a solid support, with some monomers containing either an azide or an alkyne side-chain. researchgate.netmdpi.com To form an H-shaped structure, two parallel peptoid chains can be linked by reacting an azide-functionalized monomer on one chain with an alkyne-functionalized monomer on the other. researchgate.net

This compound can be used as a precursor to synthesize an N-substituted glycine monomer bearing an azidomethylcyclohexyl side chain. This specialized monomer can then be incorporated into a peptoid sequence during solid-phase synthesis. The azide group serves as a reactive site for subsequent "clicking" to another peptoid chain containing an alkyne-functionalized monomer. This strategy allows for the precise, covalent cross-linking of peptoid strands, enabling the construction of rigid, ladder-like, or H-shaped supramolecular structures. researchgate.netmdpi.com

Supramolecular Assembly and Nanostructure Design

The distinct chemical features of this compound are also leveraged in the design of nanostructures and the controlled assembly of molecules at interfaces.

The conformation of a polymer chain is critical to the macroscopic properties of the resulting material. Unlike a flat aromatic ring, the cyclohexane ring is non-planar and exists predominantly in a strain-free "chair" conformation. wikipedia.orglibretexts.orgpressbooks.pub This chair structure is conformationally rigid.

When this compound is incorporated into a polymer, either within the main chain or as a pendant group, it introduces this bulky and rigid cyclic structure. researchgate.net The presence of the cyclohexane ring imparts several key characteristics to the material:

Restricted Bond Rotation: The cyclohexane moiety sterically hinders the free rotation of adjacent bonds in the polymer backbone, leading to a stiffer and more rigid polymer chain. researchgate.net

Controlled Interchain Packing: The defined three-dimensional shape of the cyclohexane group influences how polymer chains pack together in the solid state, which can affect properties like crystallinity and density. researchgate.net

Therefore, this compound serves as a valuable component for designing polymers where high rigidity, thermal stability, and structural integrity are required.

The ability to precisely modify the chemical properties of a surface is crucial for applications ranging from biosensors to microelectronics and non-stick coatings. Click chemistry provides a robust and highly specific method for covalently attaching molecules to various substrates. interchim.frnih.govmdpi.com The azide-alkyne cycloaddition is particularly well-suited for surface modification because it is highly selective and can be performed under mild conditions. beilstein-journals.orgthno.org

The functionalization process using this compound typically involves a two-step approach:

Surface Preparation: The substrate of interest (e.g., a silicon wafer, gold nanoparticle, or polymer microsphere) is first modified to introduce alkyne functional groups onto its surface.

Click Reaction: The alkyne-functionalized surface is then exposed to a solution containing this compound and a Cu(I) catalyst. mdpi.comkit.edu The azide group of the this compound reacts exclusively with the alkyne groups on the surface, forming a dense, covalently attached monolayer of molecules. nih.gov

This process effectively anchors the cyclohexyl groups to the interface, which can dramatically alter the surface properties. For example, modifying a hydrophilic surface with the nonpolar cyclohexane groups will increase its hydrophobicity, as demonstrated by an increase in the water contact angle.

Table 2: Representative Data on Surface Property Modification via Click Chemistry

| Surface State | Water Contact Angle (θ) | Surface Energy | Expected Result of Functionalization |

| Initial Alkyne-Modified Surface | ~30° (Hydrophilic) | High | The surface is readily wetted by water. |

| Surface after "Clicking" with this compound | >90° (Hydrophobic) | Low | The covalently attached layer of nonpolar cyclohexane groups repels water. |

Note: The values in this table are illustrative examples to demonstrate the principle of surface property modification.

Synthesis of Energetic Materials Analogues

This compound serves as a precursor in the synthesis of energetic materials. The incorporation of the azido (B1232118) (-N₃) group into the cyclohexane methyl framework introduces a high nitrogen content and a positive heat of formation, which are key characteristics for energetic compounds. The synthesis typically involves the azidation of a suitable precursor, such as (halomethyl)cyclohexane, to introduce the energetic azide functionality. This process allows for the creation of molecules with a dense arrangement of energy-rich groups, contributing to their potential application in advanced energetic formulations.

Comparison with Organo-Silicon Azide Systems

A significant area of research involves comparing carbon-based energetic materials, such as those derived from this compound, with their organo-silicon analogues. This comparison is crucial for understanding how the substitution of a central carbon atom with silicon affects the stability, density, and energetic performance of the resulting compounds.

Research into analogous six-membered ring systems, specifically comparing this compound (HCA) with 1,1-bis(azidomethyl)-1-sila-cyclohexane (HSA), reveals notable differences in their energetic properties. uni-muenchen.de The replacement of a carbon atom in the cyclohexane ring with a silicon atom and the presence of two azidomethyl groups in HSA lead to distinct changes in the compound's calculated performance and sensitivity. uni-muenchen.de

Detailed computational analysis highlights these differences. For instance, the organo-silicon azide (HSA) exhibits a higher positive heat of formation compared to its carbon-based counterpart (HCA). uni-muenchen.de However, the detonation velocity and pressure are calculated to be lower for the silicon compound. uni-muenchen.de This suggests a trade-off between the energy content and the detonation performance.

In terms of sensitivity, a critical factor for the handling and application of energetic materials, the data indicates that the organo-silicon compound may have different responses to external stimuli like impact and friction compared to the purely organic analogue. uni-muenchen.de These comparisons are essential for the rational design of new energetic materials, where substituting carbon with silicon can be a strategy to fine-tune properties such as density, thermal stability, and sensitivity. uni-muenchen.de

Table 1: Comparative Energetic Properties of this compound (HCA) and its Organo-Silicon Analogue (HSA) uni-muenchen.de

| Property | This compound (HCA) | 1,1-bis(azidomethyl)-1-sila-cyclohexane (HSA) |

| Formula | C₇H₁₃N₃ | C₇H₁₄N₆Si |

| Molecular Weight ( g/mol ) | 139.20 | 210.32 |

| Heat of Formation (kJ/mol) | 165 | 450 |

| Detonation Velocity (m/s) | 7856 | 7335 |

| Detonation Pressure (GPa) | 24.5 | 20.8 |

| Impact Sensitivity (J) | 4 | 4 |

| Friction Sensitivity (N) | 120 | 360 |

Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy for Azide (B81097) Group Characterization

Vibrational spectroscopy is a primary tool for identifying the azide functional group due to its unique and strong absorption characteristics in the infrared spectrum.

Infrared (IR) spectroscopy is particularly effective for the characterization of the azide moiety (-N₃). The most prominent and diagnostic feature in the IR spectrum of an organic azide is the intense absorption band corresponding to the asymmetric stretching vibration of the N=N=N bond. researchgate.netnih.gov

This vibration consistently appears in a relatively uncluttered region of the mid-infrared spectrum, typically between 2160 and 2090 cm⁻¹. researchgate.netnih.gov For (Azidomethyl)cyclohexane, this peak is expected to be sharp and very strong, making it an unambiguous indicator of the azide group's presence. In a structurally similar compound, lupinine azide, this peak was observed experimentally at 2096 cm⁻¹. mdpi.com The exact position of the absorption is sensitive to the local molecular environment, though the azide stretch is generally less complex than nitrile probes, which can be affected by Fermi resonance. nih.gov The high extinction coefficient of the azide group's asymmetric stretch contributes to its excellent utility as a vibrational reporter. nih.govnih.gov

| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Intensity |

| Azide Asymmetric Stretch (νas) | 2090 - 2160 | Strong, Sharp |

This interactive table summarizes the characteristic IR absorption for the azide group.

Fourier Transform Infrared (FTIR) spectroscopy, particularly when used in-situ with an Attenuated Total Reflectance (ATR) probe, is a powerful technique for monitoring the progress of chemical reactions in real-time. xjtu.edu.cnmt.com This methodology allows for the continuous tracking of reactant consumption and product formation without the need for sample extraction, providing valuable kinetic and mechanistic data. mt.com

In the context of synthesizing this compound, for instance, via the nucleophilic substitution of (bromomethyl)cyclohexane (B57075) with sodium azide, in-situ FTIR would be invaluable. The reaction could be monitored by observing two key spectral regions:

The disappearance of a peak corresponding to the C-Br stretching vibration of the starting material.

The simultaneous appearance and increase in intensity of the strong, characteristic azide asymmetric stretching peak around 2100 cm⁻¹. mdpi.com

This real-time analysis provides a direct measurement of reaction kinetics and can help determine the optimal reaction endpoint, ensuring complete conversion and improving process efficiency. mt.com The use of FTIR for reaction monitoring is a cornerstone of modern process analytical technology (PAT). xjtu.edu.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the precise molecular structure of this compound. Through one-dimensional (¹H and ¹³C) and two-dimensional techniques, the exact connectivity of all atoms in the molecule can be established.

The ¹H NMR spectrum of this compound provides information on the chemical environment of all hydrogen atoms. Due to the rapid chair-to-chair conformational flipping of the cyclohexane (B81311) ring at room temperature, the axial and equatorial protons on a given carbon often average out, simplifying the spectrum. youtube.com However, the presence of the azidomethyl substituent breaks the molecule's symmetry, meaning protons on different carbons will have distinct chemical shifts.

The expected signals can be categorized as follows:

Azidomethyl Protons (-CH₂N₃): The two protons on the carbon adjacent to the azide group are expected to appear as a doublet. Their signal would be shifted downfield due to the electron-withdrawing effect of the azide group, likely in the range of 3.0-3.5 ppm.

Cyclohexane Ring Protons (-C₆H₁₁): The eleven protons on the cyclohexane ring will produce a series of complex, overlapping multiplets in the upfield region of the spectrum, typically between 1.0 and 2.0 ppm. docbrown.info The proton on the carbon to which the azidomethyl group is attached (the methine proton) would be the most downfield of the ring protons and would be responsible for the splitting of the -CH₂N₃ signal into a doublet.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -CH₂N₃ | 3.0 - 3.5 | Doublet (d) |

| -CH-CH₂N₃ | 1.8 - 2.2 | Multiplet (m) |

| Other Ring -CH₂- | 1.0 - 1.8 | Complex Multiplets (m) |

This interactive table presents the predicted ¹H NMR spectral data for this compound.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, the symmetry of the cyclohexane ring is broken by the substituent, leading to distinct signals for several of the ring carbons.

The expected signals are:

Azidomethyl Carbon (-CH₂N₃): The carbon atom directly bonded to the azide group will be significantly deshielded and is expected to appear in the 50-60 ppm range.

Cyclohexane Ring Carbons (-C₆H₁₁): In unsubstituted cyclohexane, all six carbons are equivalent and appear as a single peak around 27 ppm. docbrown.info In this compound, the carbons are no longer equivalent. The carbon atom to which the substituent is attached (C1) will be shifted downfield. The other ring carbons (C2/C6, C3/C5, and C4) will also have distinct chemical shifts, typically appearing in the 25-40 ppm range. openstax.org Therefore, a total of five signals are expected: one for the azidomethyl carbon and four for the ring carbons.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| -CH₂N₃ | 50 - 60 |

| -CH-CH₂N₃ (C1) | 35 - 45 |

| Ring Carbons (C2, C6) | 30 - 35 |

| Ring Carbons (C3, C5) | 25 - 30 |

| Ring Carbon (C4) | ~25 |

This interactive table presents the predicted ¹³C NMR spectral data for this compound.

For unambiguous structural confirmation, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. wikipedia.orglongdom.org These methods provide correlation data that reveal through-bond and through-space relationships between nuclei. wikipedia.orglibretexts.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. It would show a cross-peak between the signal for the azidomethyl protons (-CH₂N₃) and the signal for the methine proton on the cyclohexane ring to which this group is attached. This would definitively confirm the connectivity between the substituent and the ring. longdom.org Further correlations between the various protons within the cyclohexane ring would also be observed.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgnih.gov This technique would be used to definitively assign each carbon signal in the ¹³C NMR spectrum. For example, it would show a cross-peak between the proton signal at ~3.2 ppm and the carbon signal at ~55 ppm, confirming they belong to the -CH₂N₃ group. This allows for the complete and unambiguous assignment of all ¹H and ¹³C signals, leaving no doubt as to the molecule's structure. libretexts.orgnih.gov

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and providing evidence of its structure through fragmentation analysis. The compound has a molecular formula of C₇H₁₃N₃, corresponding to a monoisotopic mass of approximately 139.111 Da.

In a typical electron ionization mass spectrum (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 139. While the molecular ion peak for some aliphatic azides can be weak or absent, its presence provides direct confirmation of the molecular mass.

The fragmentation pattern is highly characteristic of the molecule's structure. A prominent fragmentation pathway for alkyl azides is the loss of a dinitrogen molecule (N₂), which has a mass of 28 Da. This elimination results in a significant fragment ion at m/z 111. Further fragmentation of the cyclohexane ring leads to a series of smaller ions. For instance, the fragmentation pattern of the related compound, cyclohexyl azide (C₆H₁₁N₃), shows a characteristic loss of N₂, and subsequent fragmentation of the cyclohexyl cation. nist.gov Similarly, the fragmentation of cyclohexane itself prominently features a base peak from the loss of ethene (C₂H₄), resulting in an ion at m/z 56. msu.edunist.gov These characteristic losses from the cyclohexyl moiety are also expected in the spectrum of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragment Lost |

|---|---|---|

| 139 | [C₇H₁₃N₃]⁺ | - (Molecular Ion) |

| 111 | [C₇H₁₃N]⁺ | N₂ |

| 96 | [C₇H₁₂]⁺ or [C₆H₈N]⁺ | HN₃ or CH₃ |

| 83 | [C₆H₁₁]⁺ | CH₂N₃ |

| 69 | [C₅H₉]⁺ | C₂H₄N₃ |

| 55 | [C₄H₇]⁺ | C₃H₆N₃ |

This table presents predicted data based on common fragmentation patterns of alkyl azides and cyclohexyl derivatives.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While this compound is a liquid at standard conditions, X-ray crystallography is an indispensable tool for determining the precise three-dimensional structure of its solid-state derivatives. researchgate.net This technique provides unequivocal proof of the molecular connectivity and stereochemistry by mapping electron density in a single crystal.

A common and powerful application is the analysis of 1,2,3-triazole derivatives formed via the Huisgen 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry." frontiersin.orgwikipedia.org Reacting this compound with an alkyne yields a stable, crystalline triazole. Analysis of this derivative confirms that the original molecule contained the azidomethyl group attached to the cyclohexane ring.

The crystallographic data obtained includes:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the crystal's basic repeating unit. core.ac.ukresearchgate.net

Space Group: The crystal's symmetry elements. core.ac.ukresearchgate.net

Atomic Coordinates: The precise location of each non-hydrogen atom in space.

Bond Lengths and Angles: Definitive measurements of the covalent bonds and angles within the molecule, confirming the geometry. acs.org

For example, the crystal structure of a derivative like 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been determined, showcasing how the cyclohexane moiety's conformation can be precisely defined. researchgate.net Such analysis provides irrefutable evidence of the parent compound's structure.

Table 2: Example Crystallographic Data for a Hypothetical this compound Derivative (e.g., a Triazole)

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic crystal symmetry family. |

| Space Group | P2₁/n | Describes the symmetry operations within the unit cell. researchgate.net |

| a, b, c (Å) | a = 5.51, b = 15.45, c = 15.92 | Dimensions of the unit cell. researchgate.net |

| α, β, γ (°) | α = 90, β = 99.84, γ = 90 | Angles of the unit cell. researchgate.net |

| Volume (ų) | 1336.79 | Volume of the unit cell. researchgate.net |

| Z (Molecules/cell) | 4 | Number of molecules in one unit cell. |

This table contains representative data from a known cyclohexyl-triazole derivative to illustrate the type of information obtained from X-ray crystallography. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for both the purification of this compound after synthesis and the assessment of its purity. Various methods are employed, each suited for a specific purpose.

Gas Chromatography (GC): Gas chromatography is a primary method for determining the purity of volatile compounds like this compound. The sample is vaporized and passed through a capillary column. The time it takes for the compound to travel through the column (retention time) is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate). mdpi.comnih.gov Purity is assessed by the relative area of the peak corresponding to the compound in the resulting chromatogram. researchgate.net Coupling GC with a mass spectrometer (GC-MS) provides a powerful combination of separation and identification, confirming both the retention time and the mass spectrum of the eluted compound. jmchemsci.comcore.ac.uk

High-Performance Liquid Chromatography (HPLC): HPLC is another vital tool for purity analysis, particularly for assessing non-volatile impurities or derivatives. rsc.org For azide-containing compounds, reversed-phase HPLC with UV detection is a common method. researchgate.netnih.gov While the azido (B1232118) group itself is not a strong chromophore, detection at low wavelengths (e.g., 205-210 nm) can be effective. researchgate.netnih.gov The method's precision allows for the quantification of impurities to parts-per-million (ppm) levels. chromatographyonline.com

Column Chromatography: For the preparative isolation and purification of this compound on a laboratory scale, flash column chromatography is typically used. orgsyn.org This technique involves passing the crude reaction mixture through a column packed with a solid adsorbent, usually silica gel. A solvent or a mixture of solvents (eluent), often a non-polar system like hexane and ethyl acetate, is used to move the components down the column at different rates. Fractions are collected and analyzed (often by TLC) to isolate the pure product.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient qualitative technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a plate coated with silica gel and developed in a sealed chamber with a chosen eluent. The separation of spots for starting materials, products, and by-products indicates the reaction's status.

Table 3: Chromatographic Methods for this compound Analysis

| Technique | Primary Use | Typical Stationary Phase | Typical Mobile Phase/Conditions | Detection Method |

|---|---|---|---|---|

| GC-MS | Purity Assessment & Identification | 5% Phenyl Polymethylsiloxane | Helium (carrier gas), Temperature Gradient | Mass Spectrometry |

| HPLC | Purity Assessment & Quantification | C18 Silica (Reversed-Phase) | Acetonitrile/Water Gradient | UV Detector (205-210 nm) |

| Column Chromatography | Purification & Isolation | Silica Gel | Hexane/Ethyl Acetate Gradient | Fraction analysis by TLC |

| TLC | Reaction Monitoring | Silica Gel on Plate | Hexane/Ethyl Acetate | Staining (e.g., KMnO₄) or UV |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed picture of molecular geometries and the distribution of electrons. For (Azidomethyl)cyclohexane, these calculations reveal the interplay between the flexible cyclohexane (B81311) ring and the energetic azidomethyl group.

Conformational Analysis of the Cyclohexane Ring and Azidomethyl Moiety

The cyclohexane ring is well-known for its distinct chair and boat conformations, with the chair form being significantly more stable. nih.govnih.gov The introduction of an azidomethyl substituent (-CH₂N₃) leads to two primary chair conformers: one with the substituent in an axial position and the other in an equatorial position.

Below is an interactive data table summarizing the expected key geometric parameters for the axial and equatorial conformers of this compound, based on typical values for substituted cyclohexanes.

| Parameter | Equatorial Conformer (Predicted) | Axial Conformer (Predicted) |

| Relative Energy (kcal/mol) | 0 | ~1.8 - 2.5 |

| C-C-C bond angle (ring) | ~111° | ~111° |

| C-CH₂-N bond angle | ~109.5° | ~109.5° |

| N-N-N bond angle | ~172° | ~172° |

| Key Dihedral Angles | Gauche interactions minimized | Increased 1,3-diaxial strain |

Note: These values are illustrative and based on general principles of conformational analysis of substituted cyclohexanes. Precise values would require specific DFT calculations for this compound.

Electronic Properties of the Azide (B81097) Functional Group in the Cyclohexyl Context

The electronic nature of the azide group is a key determinant of its reactivity. Computational methods provide valuable metrics to quantify these properties, such as atomic charges, dipole moment, and frontier molecular orbitals (HOMO and LUMO).

Theoretical calculations on similar small organic azides, such as methyl azide, indicate a significant charge separation within the N₃ group, with the central nitrogen atom being positive and the terminal nitrogens being negative. mdpi.com This charge distribution is also expected in this compound. The cyclohexyl group, being a saturated alkyl group, acts as a weak electron-donating group, which can subtly influence the electronic properties of the azide moiety.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity in processes like cycloaddition reactions. nih.govwikipedia.org The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For alkyl azides, the HOMO is often localized on the azide group, making it nucleophilic. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. nih.gov

The following interactive data table presents predicted electronic properties for this compound, based on studies of related alkyl azides. mdpi.comniscpr.res.in

| Electronic Property | Predicted Value | Significance |

| Mulliken Atomic Charges (N₃) | N(α) ≈ -0.3, N(β) ≈ +0.4, N(γ) ≈ -0.1 | Indicates the charge distribution and reactivity sites within the azide group. |

| Dipole Moment (Debye) | ~2.2 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| HOMO Energy (eV) | ~ -9.5 eV | Relates to the ionization potential and nucleophilic character of the molecule. |

| LUMO Energy (eV) | ~ 1.5 eV | Relates to the electron affinity and electrophilic character of the molecule. |

| HOMO-LUMO Gap (eV) | ~ 11.0 eV | A large gap suggests high kinetic stability. nih.gov |

Note: These values are illustrative and derived from computational studies on analogous small organic azides. The actual values for this compound may vary.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating the intricate details of reaction mechanisms, including the identification of transient intermediates and transition states. youtube.comlibretexts.orgwikipedia.org For a reactive species like this compound, these methods can shed light on the pathways of its characteristic reactions, such as thermal decomposition and cycloadditions.

Transition State Analysis for Azide Reactions

A key application of computational chemistry in reaction mechanism studies is the location and characterization of transition states. acs.org A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. For azide reactions, such as the [3+2] cycloaddition with alkynes (a "click" reaction), computational methods can be used to model the geometry and energy of the transition state. rowansci.com

While specific transition state analyses for reactions of this compound were not found in the searched literature, studies on similar azide cycloadditions reveal highly asynchronous bond formation in the transition state. acs.org This means that the two new bonds are not formed to the same extent at the transition state. The energy barrier for such reactions can be calculated, providing a theoretical prediction of the reaction rate.

Reaction Force Constant and Potential Energy Surface Mapping

The reaction force constant, which is related to the curvature of the potential energy surface at the transition state, provides information about the "stiffness" of the transition state structure. A shallow potential energy surface in the vicinity of the transition state suggests a more flexible transition structure.

Mapping the potential energy surface (PES) provides a global view of the reaction landscape, connecting reactants, intermediates, transition states, and products. libretexts.orgwikipedia.orglibretexts.org For the reactions of this compound, a PES would illustrate the energy changes associated with bond breaking and bond formation. For instance, in a cycloaddition reaction, the PES would be a function of the distances between the reacting atoms of the azide and the alkyne. Computational studies on azide reactions have utilized PES mapping to understand the preference for certain reaction pathways over others. researchgate.net

Molecular Dynamics Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.com This technique is particularly well-suited for investigating the behavior of molecules in condensed phases (liquids and solids) and for exploring supramolecular interactions, which are non-covalent interactions between molecules.

For this compound, MD simulations could be employed to study its behavior in different solvents. Such simulations can provide insights into how the molecule interacts with solvent molecules through van der Waals forces and dipole-dipole interactions. This understanding is crucial for predicting solubility and for designing reaction conditions.

Furthermore, MD simulations can be used to model the self-assembly of this compound molecules or their interactions with other molecules to form larger supramolecular structures. For instance, studies on other cyclohexane derivatives have shown their ability to form organized assemblies, such as gels or liquid crystals. nih.govnih.gov MD simulations can reveal the preferred orientations and interaction patterns that drive the formation of these structures. The simulations can also provide information on the dynamics of these assemblies, such as their stability and response to changes in temperature or pressure.

While specific MD simulation studies on this compound are not present in the provided search results, the principles and methodologies are well-established and could be readily applied to this molecule to explore its potential for forming interesting and functional supramolecular materials. rsc.org

Structure-Property Relationship Predictions for Functional Materials